molecular formula C19H24N2 B1242310 Aspidofractinine

Aspidofractinine

Cat. No. B1242310
M. Wt: 280.4 g/mol
InChI Key: BIBZWCCWSCCFBB-MKCYZYCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspidofractinine is an indole alkaloid fundamental parent and an indole alkaloid.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Gagnon and Spino (2009) detailed the stereoselective synthesis of (+)-aspidofractinine, highlighting key synthesis processes such as cyanate to isocyanate rearrangement and chemoselective cyclopropanation (Gagnon & Spino, 2009).
    • Glover, Yoganathan, and Butler (2005) used 1D and 2D NMR techniques for the spectral assignments of aspidofractinine alkaloids, aiding in future research on related compounds (Glover, Yoganathan, & Butler, 2005).
  • Cardiovascular and Antihypertensive Effects :

    • Mok et al. (1998) discovered that the aspidofractinine alkaloid kopsingine caused dose-related decreases in arterial blood pressure and heart rate in hypertensive rats, suggesting potential for antihypertensive applications (Mok, Yoganathan, Lim, & Kam, 1998).
  • Anticancer and Multidrug Resistance Reversal :

    • A study by Kam et al. (1998) assessed a series of aspidofractinine-type indole alkaloids for their ability to reverse multidrug resistance (MDR) in cancer cells, with several compounds showing appreciable activity (Kam et al., 1998).
    • Research on aspidofractinine and eburnane alkaloids from Kopsia pauciflora in 2016 found inhibitory effects on various human cancer cell lines and moderate effects in reversing multidrug resistance (Yap et al., 2016).
    • Subramaniam et al. (2008) found that certain aspidofractinine alkaloids from Kopsia singapurensis were effective in reversing multidrug-resistance in vincristine-resistant KB cells (Subramaniam et al., 2008).
  • Antiplasmodial Activities :

    • A 2017 study isolated Pleiokomenines A and B, dimeric aspidofractinine alkaloids, which demonstrated moderate antiplasmodial activities against the FcB1 strain of malaria (Otogo N'Nang Obiang et al., 2017).
  • Cytotoxic and Antibacterial Properties :

    • Wang et al. (2017) reported cytotoxic activities of aspidofractinine-type alkaloids from Kopsia hainanensis against various tumor cell lines (Wang, Hang, Jiao, Liu, & Li, 2017).
    • Chi et al. (2018) discovered that aspidofractinine alkaloids from Kopsia hainanensis exhibited cytotoxic activities against tumor cell lines and significant antibacterial properties (Chi, Jiang, Hu, & Pan, 2018).

properties

Product Name

Aspidofractinine

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene

InChI

InChI=1S/C19H24N2/c1-2-5-15-14(4-1)19-11-13-21-12-3-6-17(16(19)21)7-9-18(19,20-15)10-8-17/h1-2,4-5,16,20H,3,6-13H2/t16-,17?,18?,19+/m0/s1

InChI Key

BIBZWCCWSCCFBB-MKCYZYCBSA-N

Isomeric SMILES

C1CC23CCC4(CC2)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4

SMILES

C1CC23CCC4(CC2)C5(C3N(C1)CC5)C6=CC=CC=C6N4

Canonical SMILES

C1CC23CCC4(CC2)C5(C3N(C1)CC5)C6=CC=CC=C6N4

synonyms

aspidofractinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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